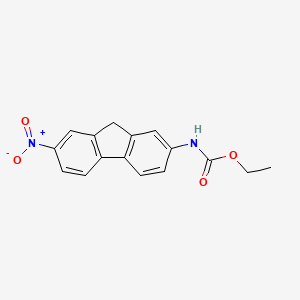
Ethyl(7-nitro-9h-fluoren-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(7-nitro-9h-fluoren-2-yl)carbamate is a chemical compound with the molecular formula C16H14N2O4 and a molecular weight of 298.294 daltons It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a nitro group at the 7th position and a carbamate group at the 2nd position of the fluorene ring
Méthodes De Préparation
The synthesis of Ethyl(7-nitro-9h-fluoren-2-yl)carbamate typically involves the nitration of fluorene followed by the introduction of the carbamate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the fluorene ring. The resulting nitrofluorene is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the desired compound.
Analyse Des Réactions Chimiques
Ethyl(7-nitro-9h-fluoren-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl(7-nitro-9h-fluoren-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to undergo specific chemical reactions makes it useful in the study of enzyme-catalyzed processes and the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of Ethyl(7-nitro-9h-fluoren-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group can also participate in nucleophilic substitution reactions, modifying the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Ethyl(7-nitro-9h-fluoren-2-yl)carbamate can be compared with other similar compounds, such as:
Diethyl-(7-nitro-9h-fluoren-2-yl)-amine: This compound has a similar structure but with an amine group instead of a carbamate group.
2,7-Dichloro-9h-fluorene: This compound contains chlorine atoms instead of a nitro group and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of a nitro group and a carbamate group, which allows for a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
6597-86-0 |
|---|---|
Formule moléculaire |
C16H14N2O4 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
ethyl N-(7-nitro-9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C16H14N2O4/c1-2-22-16(19)17-12-3-5-14-10(8-12)7-11-9-13(18(20)21)4-6-15(11)14/h3-6,8-9H,2,7H2,1H3,(H,17,19) |
Clé InChI |
LZKWCQVOYBCWDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


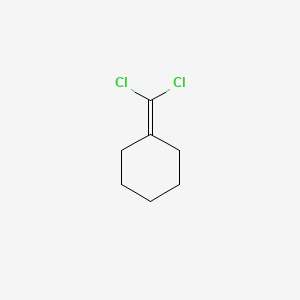

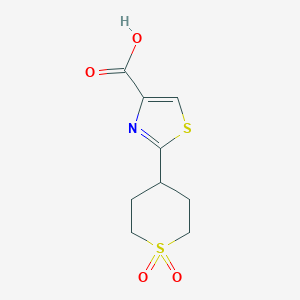
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
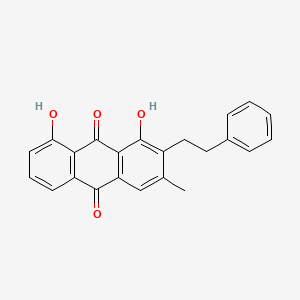


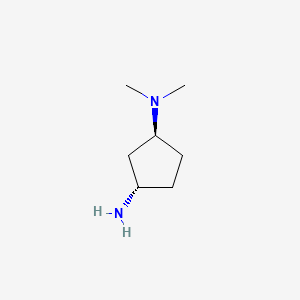

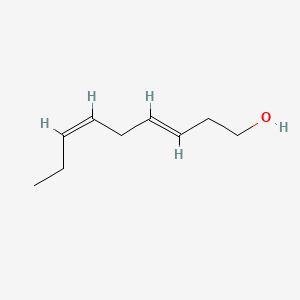
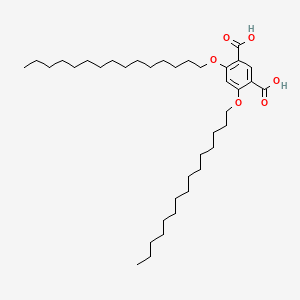
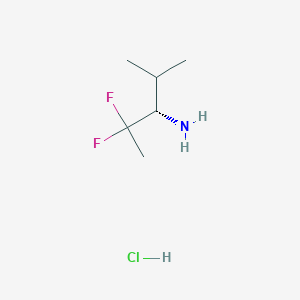
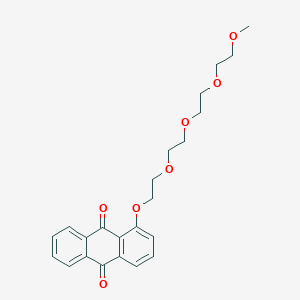
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
